molecular formula C10H18N2O4 B11051643 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate

Cat. No. B11051643
M. Wt: 230.26 g/mol
InChI Key: AOYBIUYNEPKZGN-UHFFFAOYSA-N
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Description

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate is a complex organic compound featuring a unique oxazolo-oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate typically involves multi-step organic reactions. A common synthetic route includes the formation of the oxazolo-oxazole core followed by functionalization with a propylcarbamate group. Key steps may involve:

    Formation of the Oxazolo-Oxazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.

    Functionalization: Introduction of the propylcarbamate group can be done using reagents like propyl isocyanate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-oxazole derivatives with additional oxygen functionalities, while reduction could lead to deoxygenated analogs.

Scientific Research Applications

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The oxazolo-oxazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. Specific pathways and targets would depend on the exact biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl methylcarbamate
  • 1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl ethylcarbamate

Uniqueness

1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate is unique due to its specific propylcarbamate functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for targeted research and application development.

properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethyl N-propylcarbamate

InChI

InChI=1S/C10H18N2O4/c1-2-3-11-9(13)16-6-10-4-14-7-12(10)8-15-5-10/h2-8H2,1H3,(H,11,13)

InChI Key

AOYBIUYNEPKZGN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC12COCN1COC2

Origin of Product

United States

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